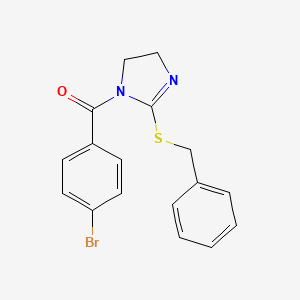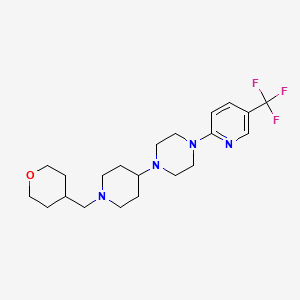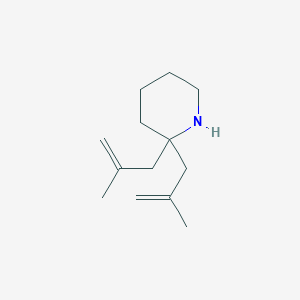
3-Bromo-5-chloro-2,6-difluorobenzyl bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-5-chloro-2,6-difluorobenzyl bromide is an organic compound with the molecular formula C7H3Br2ClF2. It is a halogenated benzyl bromide derivative, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring. This compound is used in various chemical synthesis processes and has applications in the fields of chemistry, biology, and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chloro-2,6-difluorobenzyl bromide typically involves the bromination of 3-Bromo-5-chloro-2,6-difluorotoluene. The process can be carried out using hydrobromic acid (HBr) and hydrogen peroxide (H2O2) under lighting conditions. The reaction mixture is then washed with a saturated sodium sulfite solution and water, dried with anhydrous sodium sulfate, and purified using silica gel column chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of more cost-effective and scalable methods. For example, using N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator such as azodiisobutyronitrile (AIBN) can be an efficient approach. This method allows for the production of the compound in larger quantities with high purity .
化学反応の分析
Types of Reactions
3-Bromo-5-chloro-2,6-difluorobenzyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the benzyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiolate (KSR), and sodium alkoxide (NaOR). The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate, K2CO3) are commonly used under inert atmosphere conditions.
Major Products
Nucleophilic Substitution: The major products are substituted benzyl derivatives, such as benzyl azides, benzyl thiols, and benzyl ethers.
Coupling Reactions: The major products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
科学的研究の応用
3-Bromo-5-chloro-2,6-difluorobenzyl bromide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules through coupling reactions.
Biology: The compound can be used to modify biomolecules, such as peptides and proteins, through nucleophilic substitution reactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and advanced materials
作用機序
The mechanism of action of 3-Bromo-5-chloro-2,6-difluorobenzyl bromide involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The bromine atom on the benzyl group is highly reactive and can be easily displaced by nucleophiles, leading to the formation of various substituted benzyl derivatives. In coupling reactions, the compound acts as an electrophile, undergoing oxidative addition with palladium catalysts to form biaryl products .
類似化合物との比較
Similar Compounds
3,5-Difluorobenzyl bromide: This compound lacks the chlorine atom present in 3-Bromo-5-chloro-2,6-difluorobenzyl bromide and has similar reactivity in nucleophilic substitution and coupling reactions.
1-Bromo-3-chloro-5-fluorobenzene: This compound has a similar halogenation pattern but lacks the benzyl bromide group, making it less reactive in nucleophilic substitution reactions.
Uniqueness
This compound is unique due to the presence of multiple halogen atoms, which enhance its reactivity and versatility in chemical synthesis. The combination of bromine, chlorine, and fluorine atoms allows for selective functionalization and the formation of diverse products, making it a valuable compound in various research and industrial applications .
特性
IUPAC Name |
1-bromo-3-(bromomethyl)-5-chloro-2,4-difluorobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2ClF2/c8-2-3-6(11)4(9)1-5(10)7(3)12/h1H,2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEXNFBZAFCAQBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)CBr)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2ClF2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 4-[(3-nitropyridin-2-yl)amino]benzoate](/img/structure/B2467373.png)


![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(methylsulfanyl)benzamide](/img/structure/B2467378.png)



![Ethyl 8-oxo-2-oxa-7-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B2467386.png)

![ethyl 3-methyl-5-{2-oxa-5-azabicyclo[2.2.1]heptane-5-sulfonyl}-1-benzofuran-2-carboxylate](/img/structure/B2467388.png)

